molecular formula C11H8O3 B073857 2-Acetyl-1H-indene-1,3(2H)-dione CAS No. 1133-72-8

2-Acetyl-1H-indene-1,3(2H)-dione

Cat. No. B073857
CAS RN: 1133-72-8
M. Wt: 188.18 g/mol
InChI Key: SGLKFWMIZOJHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 2-Acetyl-1H-indene-1,3(2H)-dione, such as 2,2'-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), has been achieved through green and facile strategies using acetic acid as a catalyst (Ghalib et al., 2019). Additionally, ultrasound-assisted synthesis methods have been developed for efficient production (Ghahremanzadeh et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Acetyl-1H-indene-1,3(2H)-dione and its derivatives has been optimized and analyzed using Density Functional Theory (DFT) calculations, revealing detailed structural parameters and electronic properties (Prasad et al., 2010).

Chemical Reactions and Properties

Palladium-catalyzed carbonylative annulation reactions have been employed for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating broad substrate scope and good yields (Zhang et al., 2015). The compound also participates in reactions like Schiff base or enamine formation as seen in its reaction with aniline (Enchev et al., 2003).

Physical Properties Analysis

Studies on the molecular structure and vibrational study of 2-Acetyl-1H-indene-1,3(2H)-dione derivatives provide insights into the physical properties of these compounds. The analysis of equilibrium geometries and harmonic frequencies at DFT levels helps in understanding their stability and reactivity (Prasad et al., 2010).

Scientific Research Applications

  • Ultrasound-assisted synthesis of derivatives : A study details a simple and efficient procedure for synthesizing derivatives of 2-Acetyl-1H-indene-1,3(2H)-dione, utilizing ultrasound irradiation, which offers advantages such as good yields and environmentally benign solvents (Ghahremanzadeh et al., 2011).

  • Molecular structure and vibrational study : A paper investigates the equilibrium geometries and harmonic frequencies of 2-Acetyl-1H-indene-1,3(2H)-dione, indicating its reactivity and polarity through computational methods (Prasad et al., 2010).

  • Solvent-dependent photobehavior : Research explores the photoreactivity of certain 2-Acetyl-1H-indene-1,3(2H)-dione derivatives in different solvents, highlighting their potential in photochemical applications (Mor & Dhawan, 2015).

  • Theoretical Raman and FTIR vibrational analysis : A study performs a detailed vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a derivative of 2-Acetyl-1H-indene-1,3(2H)-dione, demonstrating its non-planar molecular structure and reactivity (Pathak et al., 2012).

  • Photobisdecarbonylation studies : Research on the photolysis of benzonorbornene-2,3-dione, a related compound, leads to the isolation of novel isoindene dimers, expanding understanding of photochemical reactions (Warrener et al., 1982).

  • Synthesis and docking studies : A novel derivative of 2-Acetyl-1H-indene-1,3(2H)-dione is synthesized and analyzed for its molecular and electronic properties, with implications for drug design and molecular docking studies (Ghalib et al., 2019).

properties

IUPAC Name

2-acetylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKFWMIZOJHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150354
Record name 1,3-Indandione, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1H-indene-1,3(2H)-dione

CAS RN

1133-72-8
Record name 2-Acetyl-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Indandione, 2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Indandione, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-dimethylaminopyridine (664 mg, 5.44 mmol), triethylamine (7.6 ml 54.56 mmol), acetic anhydride (6.2 ml, 65.48 mmol in dry 1,2-dichloroethane (60,ml) was stirred at −20° C. and a solution of 1,3-indanedione (7.96 g, 54.56 mmol) in 1,2-dichloroethane was added dropwise in 1.5 h. The reaction mixture was stirred for 30 min, then washed with 10% hydrochloric acid (80 ml) and twice with water (80 ml). The organic phase was dried over MgSO4 and evaporated. The residue was crystallized from methyl-tert-butylether (50 ml) to give 2-acetyl-1,3-indanedione 38(6.5 g 63%). Rf 0.27 (hexane-ethylacetate-acetic acid 20-5-0.5) MS C11H8O3 m/z (%) 189 [M+H]+ (100), 166 (72), 104 (20).
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
664 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-Acetyl-1H-indene-1,3(2H)-dione

Citations

For This Compound
2
Citations
T Haralanova, C Girginov - Proceedings University of Ruse “Angel …, 2015 - conf.uni-ruse.bg
Reducing the aggressiveness of sulfuric acid corrosion medium on steel by adding organic substances. In the present work a research on the corrosion of steel in an aggressive sulfuric …
Number of citations: 4 conf.uni-ruse.bg
S Pamela, V Surendra, SU Raj… - … of Innovation in …, 2017 - innovation-journals.org
The present research is to explore the anti-anxiety property of novel synthesized pyrimidine derivative in zebra fish. We have investigated the anti-anxiety property of synthesized drug in …
Number of citations: 2 innovation-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.